molecular formula C19H18Cl2N2O3 B6539273 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2,4-dichlorophenoxy)acetamide CAS No. 1060247-81-5

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B6539273
CAS No.: 1060247-81-5
M. Wt: 393.3 g/mol
InChI Key: AGNVHNSFKNRIQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions needed for these reactions .


Physical and Chemical Properties Analysis

This would include information like the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This would involve information about the compound’s toxicity, flammability, and other hazards. It might also include information about how to handle and store the compound safely .

Properties

IUPAC Name

N-cyclopropyl-2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3/c20-13-3-8-17(16(21)10-13)26-11-19(25)23-14-4-1-12(2-5-14)9-18(24)22-15-6-7-15/h1-5,8,10,15H,6-7,9,11H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNVHNSFKNRIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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